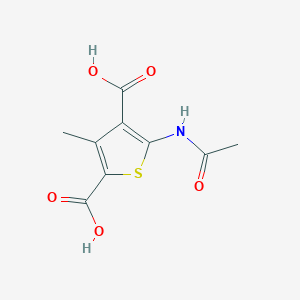![molecular formula C20H24N4O3 B6095641 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B6095641.png)
2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce complex molecules . Additionally, the ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound with high purity.
化学反応の分析
Types of Reactions: 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The reactions are typically carried out under basic conditions, often using catalysts such as palladium or other transition metals .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aza-Michael addition between diamine and sulfonium salt can produce protected piperazines .
科学的研究の応用
2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has a wide range of scientific research applications. It is used in medicinal chemistry as a ligand for alpha1-adrenergic receptors, which are targets for treating various neurological conditions . The compound has also been studied for its potential as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer’s disease . Additionally, it has applications in the development of antibacterial and antifungal agents .
作用機序
The mechanism of action of 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors and acetylcholinesterase . The compound binds to these receptors, modulating their activity and leading to various physiological effects. For example, as an alpha1-adrenergic receptor antagonist, it can inhibit the contraction of smooth muscles in blood vessels .
類似化合物との比較
Similar Compounds: Similar compounds include other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . These compounds share structural similarities with 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE, particularly the presence of the piperazine ring and aryl groups.
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its binding affinity and selectivity for certain receptors . This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-16-8-6-15(7-9-16)24-12-10-23(11-13-24)14-19(25)22-18-5-3-2-4-17(18)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCRHZBEKCRBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-methyl-4-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B6095562.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![N-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6095574.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
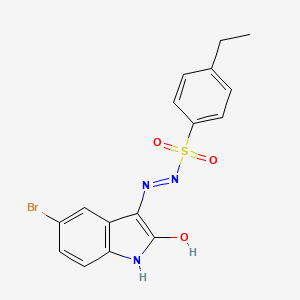
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide](/img/structure/B6095604.png)
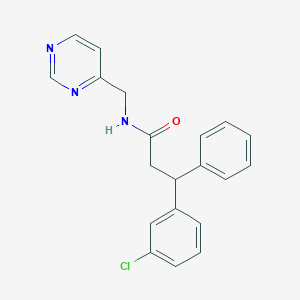
![N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6095618.png)
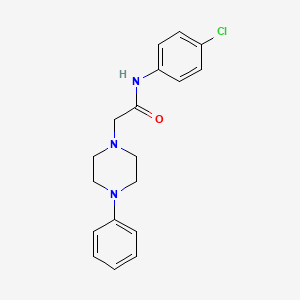
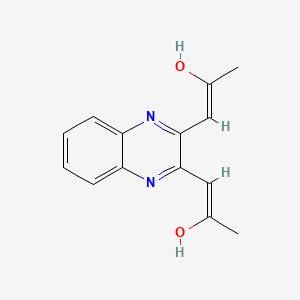
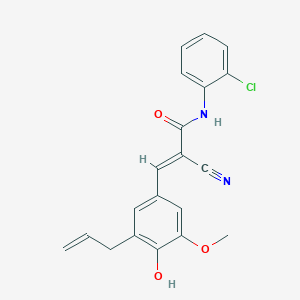
![4-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6095645.png)
![6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6095667.png)
